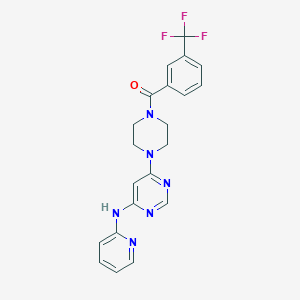

(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule that features a combination of pyridine, pyrimidine, piperazine, and trifluoromethylphenyl groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific biological pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Pyrimidine Core: Starting with a pyrimidine derivative, the pyrimidine core is synthesized through a series of condensation reactions.

Attachment of Pyridine Group: The pyridine group is introduced via nucleophilic substitution reactions.

Incorporation of Piperazine: Piperazine is coupled to the pyrimidine-pyridine intermediate using amide bond formation techniques.

Addition of Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Substitution Reactions

The pyrimidine and piperazine moieties are primary sites for substitution.

Nucleophilic Aromatic Substitution (Pyrimidine Ring)

The electron-deficient pyrimidine undergoes substitution at positions activated by the amino group.

| Reagent/Conditions | Product Formed | Source |

|---|---|---|

| Chlorinating agents (e.g., POCl₃) | Chloropyrimidine derivatives | |

| Alkyl halides (R-X) in DMF | Alkylated pyrimidines at position 4 or 6 |

Piperazine Functionalization

The piperazine nitrogen atoms participate in alkylation or acylation:

| Reagent/Conditions | Product Formed | Source |

|---|---|---|

| Acetyl chloride (CH₃COCl) | N-Acetylpiperazine derivative | |

| Benzyl bromide (PhCH₂Br) | N-Benzylpiperazine adduct |

Oxidation Reactions

The pyrimidine and methanone groups are susceptible to oxidation.

| Reagent/Conditions | Product Formed | Source |

|---|---|---|

| KMnO₄ in acidic conditions | Pyrimidine N-oxide derivatives | |

| Ozone (O₃) followed by reductive workup | Cleavage of pyrimidine ring to dicarbonyls |

Reduction Reactions

Selective reduction of the pyrimidine ring or carbonyl group is feasible.

| Reagent/Conditions | Product Formed | Source |

|---|---|---|

| H₂/Pd-C | Tetrahydro-pyrimidine derivatives | |

| NaBH₄ in ethanol | Secondary alcohol from methanone reduction |

Cross-Coupling Reactions

The pyrimidine halogen derivatives enable catalytic cross-coupling:

| Reagent/Conditions | Product Formed | Source |

|---|---|---|

| Suzuki coupling (Pd(PPh₃)₄, Ar-B(OH)₂) | Biarylpyrimidines | |

| Buchwald-Hartwig amination (Pd₂(dba)₃) | N-Arylated pyrimidines |

Stability Under Environmental Conditions

Environmental factors significantly impact reactivity:

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It may act through various mechanisms:

- Inhibition of cell proliferation : Studies suggest that it can inhibit the growth of various cancer cell lines by interfering with cell cycle progression.

- Apoptosis induction : The compound has been shown to promote programmed cell death in cancerous cells, which is crucial for effective cancer treatment.

A comparative analysis with similar compounds reveals that those containing pyrimidine scaffolds often demonstrate anticancer properties, making this compound a candidate for further development in cancer therapeutics.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Similar Pyrimidine Derivatives | Contains pyrimidine rings | Known for anticancer properties |

| Piperazine Analogues | Variations in piperazine substitutions | Diverse pharmacological profiles |

Neurological Applications

Preliminary studies suggest that (4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone may also have applications in treating neurological disorders. The potential mechanisms include:

- Modulation of neurotransmitter systems : The compound may interact with specific receptors involved in neurotransmitter regulation, which could influence conditions such as anxiety and depression.

Further research is needed to elucidate the precise molecular targets and mechanisms of action within the central nervous system.

Synthetic Pathways

The synthesis of this compound typically involves several steps, including:

- Formation of the piperazine ring : A key step that provides structural integrity.

- Coupling reactions : To attach the pyrimidine and trifluoromethyl phenyl moieties.

- Purification processes : Ensures the removal of by-products and isolation of the desired compound.

Case Studies and Research Findings

Research has highlighted various case studies demonstrating the efficacy of this compound:

In Vitro Studies

In vitro studies have shown that this compound can significantly reduce the viability of cancer cells in culture when administered at specific concentrations.

Animal Models

Animal model studies are underway to assess the pharmacokinetics and therapeutic potential of this compound in vivo. Early results indicate promising outcomes in tumor reduction and behavioral improvements in models of neurological disorders.

Mécanisme D'action

The mechanism of action of (4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Imatinib: A well-known kinase inhibitor used in cancer therapy.

Pyridopyrimidine derivatives: Known for their inhibitory effects on dihydrofolate reductase (DHFR), affecting DNA synthesis.

Uniqueness

(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone: stands out due to its unique combination of functional groups, which confer specific binding properties and biological activities that are distinct from other similar compounds.

Activité Biologique

The compound (4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19F3N5O with a molecular weight of approximately 394.9 g/mol. Its structure incorporates multiple functional groups, including a piperazine ring and a pyrimidine derivative, which are critical for its biological interactions.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Preliminary studies suggest that the compound can inhibit the growth of cancer cells by modulating key signaling pathways involved in cell division and survival.

- Mechanisms of Action :

Neuropharmacological Effects

The compound has also shown promise in the context of neurological disorders:

- Neurotransmitter Modulation : Studies suggest it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

- Potential Applications : Its ability to modulate neurotransmitter activity suggests possible applications in treating conditions such as depression and anxiety.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, testing against HeLa cells revealed an IC50 value indicating significant cytotoxicity at micromolar concentrations .

In Vivo Studies

Animal model studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Early results indicate favorable absorption and distribution profiles, which are crucial for its potential therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H19F3N5O |

| Molecular Weight | 394.9 g/mol |

| IC50 against HeLa cells | ~5 µM |

| Potential Applications | Anticancer, Neuropharmacology |

The proposed mechanism of action involves:

- Binding Interactions : The compound likely binds to specific enzymes or receptors, leading to either inhibition or activation of biological pathways.

- Alteration of Gene Expression : By interacting with transcription factors or other regulatory proteins, it may influence gene expression patterns associated with cell survival and proliferation.

Propriétés

IUPAC Name |

[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N6O/c22-21(23,24)16-5-3-4-15(12-16)20(31)30-10-8-29(9-11-30)19-13-18(26-14-27-19)28-17-6-1-2-7-25-17/h1-7,12-14H,8-11H2,(H,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGZSYVSNHJYJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.